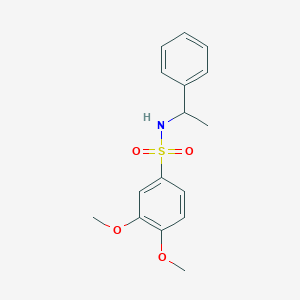
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CB-13, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is mainly expressed in the central nervous system.
Mecanismo De Acción
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its effects by binding to the CB1 receptor and activating downstream signaling pathways. Activation of the CB1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways are involved in various cellular processes, including gene expression, cell growth, and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain. This compound has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects in animals.
Direcciones Futuras
There are several future directions for research on 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved potency and selectivity for the CB1 receptor. Another area of interest is the development of this compound-based therapies for various neurological disorders, including neuropathic pain and epilepsy. Additionally, further research is needed to better understand the long-term effects of this compound on the liver and other organs.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound. The purity and identity of the compound are confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including pain management, neuroprotection, and cancer treatment. Studies have shown that this compound has a higher affinity for CB1 receptors than the endogenous cannabinoid anandamide, making it a potent agonist of the CB1 receptor. This compound has also been shown to have a low affinity for the CB2 receptor, which is mainly expressed in the immune system. This selectivity for the CB1 receptor makes this compound a potential therapeutic agent for various neurological disorders, including neuropathic pain, multiple sclerosis, and epilepsy.
Propiedades
Fórmula molecular |
C16H19NO4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-7-5-4-6-8-13)17-22(18,19)14-9-10-15(20-2)16(11-14)21-3/h4-12,17H,1-3H3 |
Clave InChI |
CJLDYWNUVWYGID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)




![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)